Ketone, indol-1-YL ethyl

Übersicht

Beschreibung

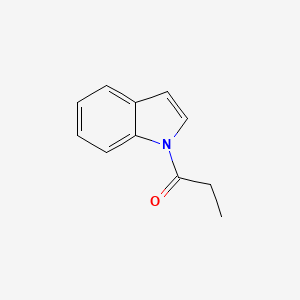

Ketone, indol-1-YL ethyl is a compound that features an indole ring system attached to an ethyl ketone group. Indole derivatives are significant in both natural and synthetic chemistry due to their wide-ranging biological activities. The indole ring system is a prevalent structure in many natural products, including neurotransmitters like serotonin and various alkaloids. This compound’s unique structure allows it to participate in various chemical reactions, making it a valuable molecule in scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ketone, indol-1-YL ethyl typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring. The reaction conditions often include heating in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid.

Another method involves the Heck alkylation of an intermediate ketone enolate, followed by the transformation of the ketone carbonyl into an epoxide and its subsequent conversion into an allylic alcohol .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis due to its efficiency and high yield. The process can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, can enhance the sustainability of the production process.

Analyse Chemischer Reaktionen

Friedel–Crafts Hydroxyalkylation with Trifluoromethyl Ketones

Indolyl ketones participate in Friedel–Crafts hydroxyalkylation reactions with fluorinated ketones under basic conditions. For example, trifluoroacetophenones react with 5-methoxyindole in water using K₂CO₃/n-Bu₄PBr to yield trifluoromethyl(indolyl)phenylmethanols. The reaction tolerates diverse substituents on the phenyl ring (e.g., halogens, methyl, methoxy) with yields exceeding 85% (Table 1) .

Mechanism :

-

Formation of n-Bu₄P⁺KCO₃⁻ (A ) facilitates hydrogen bonding with the indole NH group, activating the substrate.

-

Electrophilic attack by the ketone forms intermediate C , followed by re-aromatization to generate the product (3a ) .

Table 1 : Yields of trifluoro-1-(1H-indol-3-yl)ethan-1-ols with substituted trifluoroacetophenones

| Substituent (para position) | Product | Yield (%) |

|---|---|---|

| –F | 3b | 97 |

| –Cl | 3c | 92 |

| –Br | 3d | 89 |

| –CH₃ | 3e | 98 |

| –OCH₃ | 3f | 93 |

Alkylation of Indolyl Carboxylates

Ethyl indol-2-carboxylate undergoes alkylation at the N1 position using alkyl halides (e.g., allyl bromide, benzyl bromide) in acetone with aqueous KOH. This method avoids transesterification side reactions observed with NaOMe/MeOH .

Example :

-

Ethyl 1-allyl-1H-indole-2-carboxylate (2 ) and ethyl 1-benzyl-1H-indole-2-carboxylate (3 ) are synthesized in >90% yield under mild conditions (20°C, 2 hours) .

Limitations :

-

Bulky alkylating agents (e.g., amyl bromide) require extended reaction times (8 hours) and show reduced efficiency .

Catalytic Carbonylation and Cross-Coupling

Pd-catalyzed carbonylation reactions enable the synthesis of indolyl ketones via isonitrile insertion or oxidative alkoxycarbonylation. For instance:

-

PdI₂/KI catalyzes the oxidative carbonylation of 2-alkynylaniline imines to 1-(alkoxyarylmethyl)indole-3-carboxylic esters (40 bar CO–air, 80°C) .

-

Non-oxidative conditions favor indol-2-acetic ester formation through H–PdII–I intermediates .

Michael Addition to α,β-Unsaturated Ketones

Indoles undergo ultrasound-accelerated Michael additions to α,β-unsaturated ketones using silica sulfuric acid (SSA) as a catalyst. Reactions in ethanol yield β-indolyl ketones efficiently :

Optimized Conditions :

-

Catalyst: 100 mol% SSA

-

Solvent: Anhydrous ethanol

-

Time: 120 minutes

Scope :

-

Electron-rich and electron-poor α,β-unsaturated ketones are compatible, with yields ranging from 70–92% .

Acid/Base-Mediated Tautomerization and Functionalization

The α-hydrogens of indolyl ketones exhibit enhanced acidity (pKₐ ≈ 20), enabling enolate formation. Deprotonation with strong bases (e.g., LDA) generates kinetically controlled enolates, while weaker bases (e.g., NaH) favor thermodynamic enolates .

Applications :

-

Enolates participate in aldol condensations and alkylation reactions.

-

Protonation of the carbonyl oxygen facilitates acetal formation under acidic conditions .

Limitations and Selectivity Challenges

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of indole derivatives, including ketone, indol-1-YL ethyl. A comprehensive evaluation showed that compounds synthesized from indole exhibited significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . This suggests potential applications in developing new antibacterial agents.

Neuropharmacological Potential

Indole derivatives are also being investigated for their neuropharmacological effects. A structure-activity relationship (SAR) study revealed that certain modifications to indole compounds could enhance their affinity for dopamine receptors, which is crucial for treating conditions like Parkinson's disease . For instance, modifications to the ketone structure improved selectivity between D2 and D3 receptors, indicating a pathway for developing multifunctional drugs targeting these receptors.

Synthesis of Heterocycles

This compound serves as a versatile building block in synthesizing various heterocyclic compounds. Its reactivity allows it to participate in multiple synthetic pathways, including:

- Multicomponent Reactions : Indoles have been effectively utilized in multicomponent reactions to synthesize complex heterocycles .

- Condensation Reactions : The compound can undergo condensation with aldehydes and ketones to form bis-indolylmethanes and other derivatives . These reactions highlight the compound's utility in generating diverse chemical entities.

Functionalization of Indoles

The ability to functionalize indoles is another significant application area. This compound can be used in reactions that introduce various substituents at different positions on the indole ring, enhancing the chemical diversity of the resultant products . For example, reactions involving silica-supported catalysts have shown efficient yields in synthesizing bis-indolylmethanes from simple aldehydes and ketones.

Synthesis of Antibacterial Agents

A case study demonstrated the synthesis of a series of indole-based compounds with varying substituents to evaluate their antimicrobial efficacy. The synthesized compounds were tested against common bacterial strains, resulting in several candidates exhibiting potent activity . These findings underscore the potential for developing new antibiotics based on the indole framework.

Neuropharmacological Research

In another study focusing on Parkinson's disease treatment, researchers synthesized a series of indole derivatives with modifications at the ketone position. The resulting compounds were assessed for their binding affinity to dopamine receptors, revealing promising candidates for further development . This research illustrates the therapeutic potential of modifying ketone structures within indole frameworks.

Data Tables

Wirkmechanismus

The mechanism of action of Ketone, indol-1-YL ethyl involves its interaction with various molecular targets. The indole ring can participate in π-π stacking interactions with aromatic amino acids in proteins, influencing their function. Additionally, the ketone group can form hydrogen bonds with active site residues in enzymes, modulating their activity. These interactions can affect various biological pathways, including those involved in cell signaling and metabolism .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

Indole-3-butyric acid: Another plant hormone used to stimulate root growth in plant cuttings.

Uniqueness

Ketone, indol-1-YL ethyl is unique due to its specific combination of an indole ring and an ethyl ketone group. This structure allows it to participate in a broader range of chemical reactions compared to other indole derivatives. Its versatility makes it a valuable compound in both research and industrial applications .

Biologische Aktivität

Ketones are a significant class of organic compounds characterized by the presence of a carbonyl group (C=O) bonded to two carbon atoms. The compound "Ketone, indol-1-YL ethyl" is an indole derivative that has garnered attention due to its potential biological activities. Indoles and their derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Synthesis of this compound

The synthesis of this compound typically involves alkylation reactions of indole derivatives. Recent studies have highlighted methods for synthesizing functionalized indoles through various alkylation techniques, which can lead to compounds with enhanced biological properties. For instance, alkylation using ethyl iodide has been shown to yield high purity and yield of indole derivatives suitable for biological evaluation .

Anticancer Activity

Indole derivatives, including this compound, have been studied for their anticancer properties. Research indicates that certain indole compounds exhibit cytotoxic effects against various cancer cell lines. A study focusing on the synthesis and biological evaluation of indole derivatives demonstrated that these compounds could inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The antimicrobial activity of indole derivatives has also been well-documented. This compound has shown effectiveness against several bacterial strains. In vitro studies revealed that this compound could inhibit the growth of Gram-positive bacteria, highlighting its potential as a therapeutic agent in treating bacterial infections .

Anti-inflammatory Effects

Indoles are noted for their anti-inflammatory properties. Research indicates that this compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Case Studies

Several case studies have explored the biological effects of this compound:

- Case Study 1 : A study evaluated the cytotoxic effects of various indole derivatives on human cancer cell lines. Results indicated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value indicating effective dose levels .

- Case Study 2 : Another investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus. The compound showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative treatment option .

Data Tables

Eigenschaften

IUPAC Name |

1-indol-1-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-2-11(13)12-8-7-9-5-3-4-6-10(9)12/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBYKGSPCVQTMGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20224084 | |

| Record name | Ketone, indol-1-yl ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20224084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73747-53-2 | |

| Record name | 1-(1H-Indol-1-yl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73747-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Propionylindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073747532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Propionylindole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82325 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ketone, indol-1-yl ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20224084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-oxopropyl)-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PROPIONYLINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N20PKL6AON | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.